

Assessing the Selectivity of MI-1481: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: MI-1481

Cat. No.: B12393982

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MI-1481, a potent small molecule inhibitor, has demonstrated exceptional selectivity for the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia 1 (MLL1). This guide provides a comprehensive comparison of **MI-1481**'s performance, supported by available experimental data, to facilitate its evaluation for research and drug development purposes.

MI-1481 emerged from the optimization of the thienopyrimidine class of menin-MLL1 inhibitors. It exhibits a remarkable inhibitory concentration (IC50) of 3.6 nM against the menin-MLL1 interaction, representing a significant advancement in potency compared to its predecessors, MI-503 and MI-463.[1] This high affinity translates to pronounced on-target activity in MLL-rearranged leukemia cells, where it effectively downregulates the expression of key MLL fusion target genes such as HOXA9 and MEIS1.

While extensive data on the selectivity of **MI-1481** against a broad panel of other protein-protein interactions is not publicly available, its specificity has been primarily characterized through its differential effects on various leukemia cell lines.

Comparative Selectivity Data

The selectivity of **MI-1481** is highlighted by its potent inhibition of proliferation in MLL-rearranged leukemia cell lines, while exhibiting significantly less activity against leukemia cell lines lacking MLL translocations. This cellular selectivity underscores the inhibitor's specific mechanism of action.

Cell Line	MLL Status	MI-1481 GI50 (nM)	Reference Compound (MI-503) GI50 (nM)
MV4-11	MLL-AF4	~30-60	~10-fold less potent
MOLM-13	MLL-AF9	~30-60	~10-fold less potent
K562	No MLL translocation	>10,000	Not Reported
U937	No MLL translocation	>10,000	Not Reported

Note: GI50 is the concentration for 50% inhibition of cell growth. Data is compiled from multiple sources which report on the thienopyrimidine class of inhibitors.

Experimental Protocols

The primary assay used to determine the potency of **MI-1481** against the menin-MLL1 interaction is the Fluorescence Polarization (FP) Assay.

Fluorescence Polarization (FP) Assay for Menin-MLL1 Interaction

Principle: This in vitro biochemical assay measures the disruption of the menin-MLL1 interaction. A fluorescently labeled peptide derived from MLL1 (tracer) is incubated with the menin protein. When bound to the larger menin protein, the tracer's rotation is slowed, resulting in a high fluorescence polarization signal. In the presence of an inhibitor like **MI-1481**, which competes with the tracer for binding to menin, the tracer is displaced, tumbles more rapidly in solution, and consequently, the fluorescence polarization signal decreases. The extent of this decrease is proportional to the inhibitory activity of the compound.

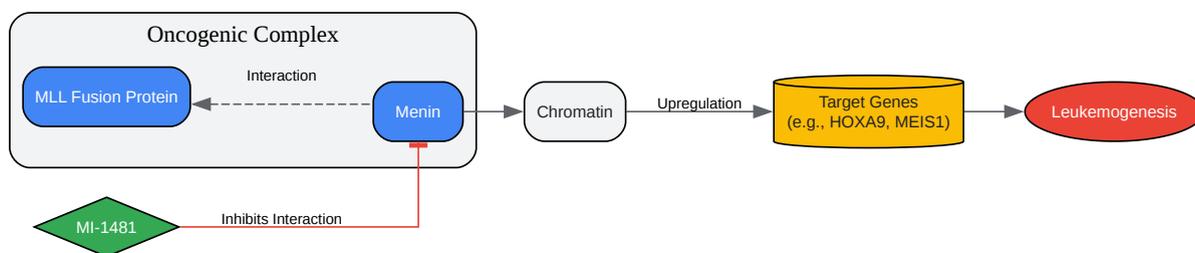
Detailed Protocol:

- Reagents and Materials:
 - Recombinant full-length human menin protein.
 - Fluorescein-labeled MLL1-derived peptide (e.g., FLSN-MLL).

- Assay Buffer: Specific buffer composition (e.g., PBS with 0.01% Tween-20) should be optimized for protein stability and interaction.
- **MI-1481** and other test compounds, serially diluted in DMSO.
- Black, low-volume 384-well assay plates.
- A microplate reader equipped with fluorescence polarization optics.
- Assay Procedure:
 - A solution of menin protein and the fluorescently labeled MLL peptide is prepared in the assay buffer at optimized concentrations.
 - Test compounds, including **MI-1481**, are added to the wells of the microplate at various concentrations.
 - The menin-MLL peptide solution is then added to the wells containing the compounds.
 - The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
 - Fluorescence polarization is measured using the microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
 - Data is analyzed by plotting the change in fluorescence polarization against the inhibitor concentration to determine the IC₅₀ value.

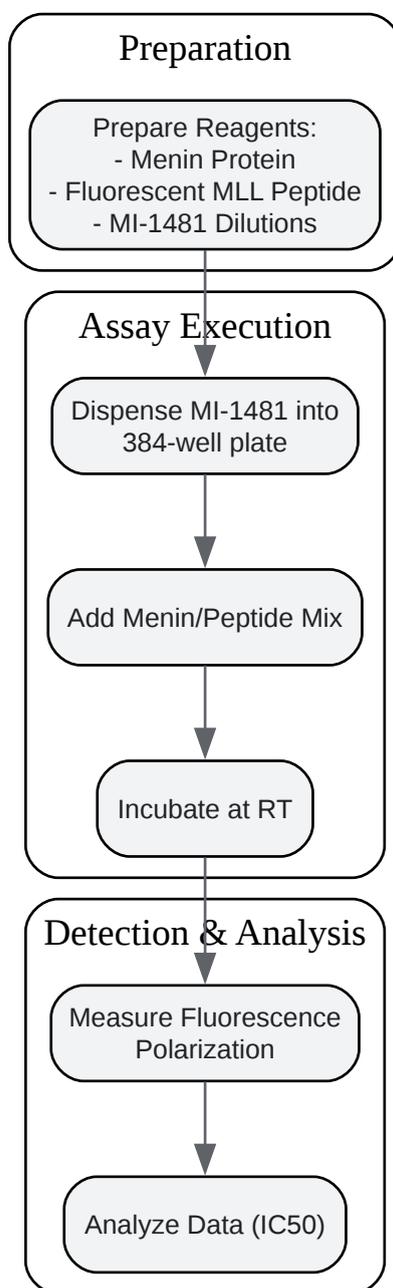
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the general workflow of the key experimental assay.



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Caption: Targeted Menin-MLL1 Signaling Pathway.



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Caption: Fluorescence Polarization Assay Workflow.

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References

- 1. biorxiv.org [biorxiv.org]
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